

Application Notes: Enoxacin Dosage for In Vitro Cell Culture Experiments

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Compound of Interest

Compound Name: *Enoxacin*

Cat. No.: *B1671340*

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Introduction

Enoxacin is a broad-spectrum fluoroquinolone antibiotic traditionally used for bacterial infections by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2][3] More recently, **enoxacin** has garnered significant interest in cancer research for its distinct mechanism in eukaryotic cells. It has been shown to function as a cancer-specific growth inhibitor by enhancing the processing of microRNAs (miRNAs).[4] **Enoxacin** binds to the TAR RNA-binding protein 2 (TRBP), a component of the Dicer complex, which facilitates the maturation of precursor miRNAs into their functional, mature forms.[5][6] This activity can restore the expression of tumor-suppressor miRNAs, leading to cell cycle arrest, induction of apoptosis, and inhibition of cell proliferation and invasion in various cancer cell lines.[7][8][9]

These notes provide a comprehensive guide for researchers utilizing **enoxacin** in in vitro cell culture, with a focus on appropriate dosages, experimental protocols, and the underlying molecular pathways.

Data Presentation: Enoxacin Concentration and Effects

The effective concentration of **enoxacin** can vary significantly depending on the cell line, exposure duration, and the specific biological endpoint being measured. The following tables summarize quantitative data from various studies.

Table 1: Effective Concentrations and EC₅₀ Values of **Enoxacin** in Cancer Cell Lines

Cell Line	Cancer Type	Concentration (μM)	Exposure Time	Observed Effect	Reference
HCT-116	Colorectal Cancer	124 (EC ₅₀)	5 days	Dose-dependent growth inhibition.[10]	[6][10]
RKO	Colorectal Cancer	124	72 hours	G ₂ /M phase cell cycle arrest.[8][10]	[8][10]
Co115 (TRBP mutant)	Colorectal Cancer	238 (EC ₅₀)	5 days	Reduced sensitivity to enoxacin compared to TRBP wild-type cells.[8][10]	[8][10]
LNCaP	Prostate Cancer	105 (EC ₅₀)	-	Growth inhibition; upregulation of 65 miRNAs.[6]	[6]
DU145	Prostate Cancer	141 (EC ₅₀)	-	Growth inhibition; upregulation of 88 miRNAs.[6]	[6]
PC-3	Prostate Cancer	1, 3, 10	Up to 72 hours	Inhibition of cell proliferation and induction of apoptosis.[11]	[11]

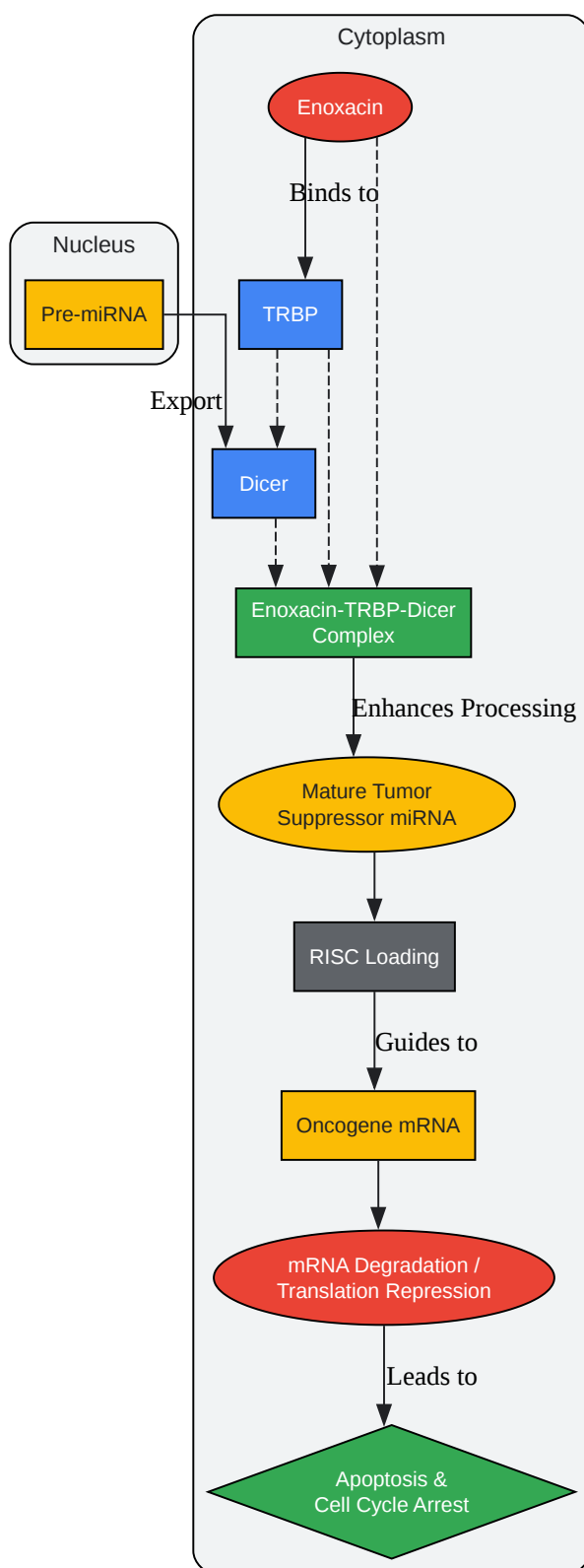
143B	Osteosarcoma	1.25 - 20 mg/L (~3.9 - 62.4 µM)	48 hours	Time- and dose-dependent inhibition of proliferation. [9][12]
A549/ACE2	Lung Cancer	226.8 (EC ₅₀)	-	Suppression of SARS-CoV-2.[13]
A375, Mel-Juso, Mel-Ho	Melanoma	-	-	Strong inhibitory effect on proliferation. [7]
Various (12 lines)	Gastric, Lung, Breast, etc.	124 (40 µg/mL)	5 days	Significant decrease in cell viability across all tested cancer lines.[10]

Table 2: Effects of **Enoxacin** on Non-Cancerous Cell Lines

Cell Line	Cell Type	Concentration (μM)	Exposure Time	Observed Effect	Reference
Wi-38, MRC-5	Normal Human Fibroblasts	124	5 days	No significant decrease in cell viability or clonogenic capacity.[7][8]	[7][8]
hFOB1.19	Human Osteoblast	Up to 25 mg/L (~78 μM)	24 hours	No significant effect on proliferation.[9][12]	[9][12]
Vero	Kidney Epithelial (Monkey)	>600 (CC ₅₀)	-	Low cellular toxicity observed.[13]	[13]
HEK293	Human Embryonic Kidney	20	-	No cytotoxicity observed.[7]	[7]

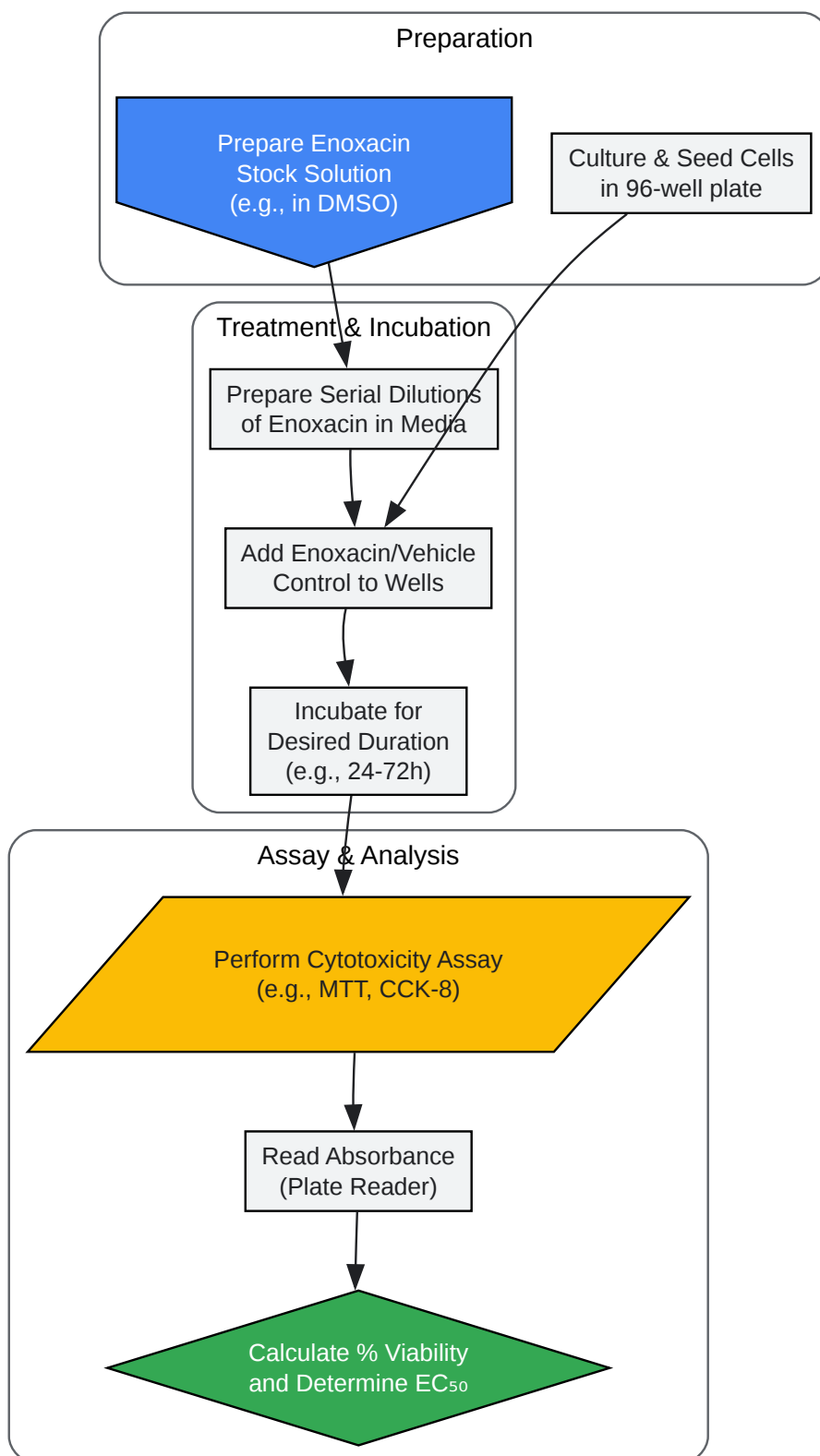
Signaling Pathways and Workflows

Visualizing the mechanism of action and experimental procedures can clarify the application of **enoxacin** in research.



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Caption: Mechanism of **Enoxacin** in enhancing miRNA processing.



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Caption: General workflow for an in vitro cytotoxicity experiment.

Experimental Protocols

Protocol 1: Preparation of **Enoxacin** Stock Solutions

Enoxacin has limited solubility in aqueous solutions and can precipitate in complex culture media.^[14] Proper preparation of a concentrated stock solution is critical for experimental reproducibility.

- Objective: To prepare a stable, concentrated stock solution of **enoxacin** for dilution into cell culture media.
- Materials:
 - **Enoxacin** powder (Molar Mass: 320.32 g/mol)^[2]
 - Dimethyl sulfoxide (DMSO), sterile
 - 1 M Sodium Hydroxide (NaOH), sterile (Use with caution)
 - Sterile, nuclease-free microcentrifuge tubes
- Method 1 (DMSO as solvent):
 - Weigh the desired amount of **enoxacin** powder in a sterile tube.
 - Add sterile DMSO to dissolve the powder. A stock concentration of 32 mg/mL (99.9 mM) in fresh DMSO is achievable.^[5]
 - Gently vortex or warm briefly at 37°C to ensure complete dissolution.
 - Sterile-filter the stock solution using a 0.22 µm syringe filter if necessary.
 - Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
 - Note: When diluting into culture media, ensure the final DMSO concentration does not exceed a level toxic to the specific cell line (typically <0.5%). Run a vehicle control (media with the same final concentration of DMSO) in all experiments.

- Method 2 (NaOH as solvent):
 - **Enoxacin** is highly soluble in 1 M NaOH.[\[14\]](#) Prepare a stock (e.g., 200 mM) in sterile 1 M NaOH.
 - CRITICAL: This stock will be highly alkaline. When diluting into culture media, the pH must be adjusted. This method is less common for cell culture due to the risk of pH shock and precipitation when the pH is neutralized.[\[14\]](#) It is generally recommended to use DMSO.

Protocol 2: Cell Viability / Cytotoxicity Assay (MTT-Based)

This protocol assesses the effect of **enoxacin** on cell metabolic activity, an indicator of cell viability.[\[15\]](#)

- Objective: To quantify the dose-dependent cytotoxic effect of **enoxacin**.
- Materials:
 - Cells of interest
 - 96-well flat-bottom tissue culture plates
 - Complete culture medium
 - **Enoxacin** stock solution (from Protocol 1)
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
 - Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Procedure:
 - Cell Seeding: Trypsinize and count cells. Seed 3,000–10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

- Compound Treatment: Prepare serial dilutions of **enoxacin** in complete medium from the stock solution at 2x the final desired concentrations.
- Remove the old medium from the wells and add 100 μ L of the **enoxacin** dilutions. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).
- Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[\[9\]](#)[\[11\]](#)
- MTT Addition: Add 10 μ L of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
- Solubilization: Carefully remove the medium and add 100 μ L of solubilization buffer to each well. Mix thoroughly with a pipette to dissolve the formazan crystals.
- Readout: Measure the absorbance at 570 nm using a microplate reader.
- Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and calculate the EC₅₀ value.

Protocol 3: Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Enoxacin has been shown to induce apoptosis in prostate and osteosarcoma cells.[\[9\]](#)[\[11\]](#)

- Objective: To detect and quantify apoptosis induced by **enoxacin**.
- Materials:
 - Cells cultured in 6-well plates
 - **Enoxacin** stock solution
 - Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
 - Flow cytometer

- Procedure:
 - Treatment: Seed cells in 6-well plates and allow them to attach. Treat with various concentrations of **enoxacin** (and a vehicle control) for a specified time (e.g., 48 hours).[11]
 - Cell Collection: Collect both adherent and floating cells. To do this, first collect the supernatant (floating cells), then wash the plate with PBS, trypsinize the adherent cells, and combine them with the supernatant.
 - Staining: Centrifuge the cell suspension, discard the supernatant, and wash the cells with cold PBS.
 - Resuspend the cell pellet in 1x Binding Buffer at a concentration of $\sim 1 \times 10^6$ cells/mL.
 - Add 5 μ L of Annexin V-FITC and 5 μ L of PI to 100 μ L of the cell suspension.
 - Gently vortex and incubate for 15 minutes at room temperature in the dark.
 - Add 400 μ L of 1x Binding Buffer to each tube.
 - Analysis: Analyze the samples by flow cytometry within one hour.
 - Viable cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

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